molecular formula C23H32N2O B12091849 N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide

N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide

Cat. No.: B12091849
M. Wt: 352.5 g/mol
InChI Key: PBZMBMXDTVZBAG-UHFFFAOYSA-N
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Description

N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a tert-butyl group, a phenoxy group, and two isopropyl groups attached to a phenyl ring, making it a highly sterically hindered molecule. It is commonly used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with isopropyl and phenoxy groups. This can be achieved through Friedel-Crafts alkylation and etherification reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts, such as Lewis acids, and solvents, like dichloromethane, is common to facilitate the reactions. The final product is purified through crystallization and recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids like aluminum chloride, boron trifluoride

    Solvents: Dichloromethane, ethanol, toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide stands out due to its unique combination of steric hindrance and electronic properties, making it highly reactive and versatile in various chemical reactions. Its structural complexity also allows for specific interactions with biological targets, enhancing its potential in scientific research and industrial applications .

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide

InChI

InChI=1S/C23H32N2O/c1-16(2)20-13-19(26-18-11-9-8-10-12-18)14-21(17(3)4)22(20)24-15-25-23(5,6)7/h8-17H,1-7H3,(H,24,25)

InChI Key

PBZMBMXDTVZBAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC=NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Origin of Product

United States

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